molecular formula C19H25N3O2 B1456669 tert-Butyl 3-(4-phenyl-1H-imidazol-2-yl)piperidine-1-carboxylate CAS No. 1153269-45-4

tert-Butyl 3-(4-phenyl-1H-imidazol-2-yl)piperidine-1-carboxylate

Cat. No. B1456669
M. Wt: 327.4 g/mol
InChI Key: JGSCIYPSHQRISX-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .

Scientific Research Applications

Synthesis and Intermediate Applications

Tert-butyl 3-(4-phenyl-1H-imidazol-2-yl)piperidine-1-carboxylate and its derivatives are primarily utilized as intermediates in the synthesis of various biologically active compounds. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in synthesizing compounds like crizotinib, a drug used in cancer treatment (Kong et al., 2016). Similarly, efficient multi-step synthesis processes have been developed to create tert-butyl 4-{1-[2-(dimethylamino)ethyl]-4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate, highlighting its role as a precursor in synthesizing complex organic compounds (Vaid et al., 2013).

Asymmetric Synthesis

In the field of asymmetric synthesis, tert-butyl derivatives like 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate serve as useful intermediates for synthesizing nociceptin antagonists. These compounds are critical for drug discovery and development, particularly in pain management (Jona et al., 2009).

Antibacterial and Anthelmintic Activity

Research on tert-butyl derivatives like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate has shown potential in antibacterial and anthelmintic applications. Such compounds, after synthesis and characterization, have been screened for in vitro activities, revealing their moderate effectiveness in these areas (Sanjeevarayappa et al., 2015).

Small Molecule Anticancer Drugs

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is another significant intermediate in the synthesis of small molecule anticancer drugs. Its synthesis from commercially available materials has been optimized, demonstrating its essential role in the development of novel anticancer therapies (Zhang et al., 2018).

X-ray Diffraction Studies and Characterization

The derivatives of tert-butyl piperidine-1-carboxylate have also been a subject of interest in structural chemistry. Investigations through X-ray diffraction studies help understand the molecular structure, which is crucial for designing more effective compounds in pharmaceutical applications (Richter et al., 2009).

properties

IUPAC Name

tert-butyl 3-(5-phenyl-1H-imidazol-2-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-19(2,3)24-18(23)22-11-7-10-15(13-22)17-20-12-16(21-17)14-8-5-4-6-9-14/h4-6,8-9,12,15H,7,10-11,13H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSCIYPSHQRISX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=NC=C(N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(4-phenyl-1H-imidazol-2-yl)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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